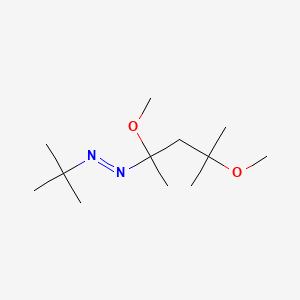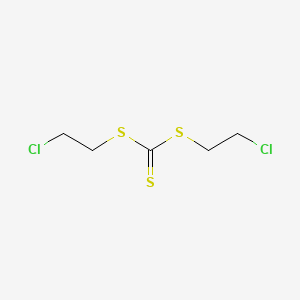
(1,3-Dimethoxy-1,3-dimethylbutyl)(1,1-dimethylethyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1,1-Dimethylethyl)azo]-1,3-dimethoxy-1,3-dimethylbutane is an organic compound characterized by its unique structure, which includes an azo group (N=N) bonded to a tert-butyl group and two methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,1-Dimethylethyl)azo]-1,3-dimethoxy-1,3-dimethylbutane typically involves the reaction of tert-butylamine with a suitable diazonium salt under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydroxide. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of solid-supported reagents, such as polystyrylsulfonyl chloride resin, can enhance the efficiency and yield of the reaction . The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-[(1,1-Dimethylethyl)azo]-1,3-dimethoxy-1,3-dimethylbutane undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitroso compounds.
Reduction: Reduction of the azo group can yield hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
1-[(1,1-Dimethylethyl)azo]-1,3-dimethoxy-1,3-dimethylbutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a drug intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-[(1,1-Dimethylethyl)azo]-1,3-dimethoxy-1,3-dimethylbutane involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and result in specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Diazene, bis(1,1-dimethylethyl): Similar in structure but lacks the methoxy groups.
Azobenzene: Contains an azo group but has different substituents on the aromatic rings.
Uniqueness
1-[(1,1-Dimethylethyl)azo]-1,3-dimethoxy-1,3-dimethylbutane is unique due to the presence of both methoxy and tert-butyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
52116-07-1 |
|---|---|
Fórmula molecular |
C12H26N2O2 |
Peso molecular |
230.35 g/mol |
Nombre IUPAC |
tert-butyl-(2,4-dimethoxy-4-methylpentan-2-yl)diazene |
InChI |
InChI=1S/C12H26N2O2/c1-10(2,3)13-14-12(6,16-8)9-11(4,5)15-7/h9H2,1-8H3 |
Clave InChI |
NKEQVCIDZOYHPO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N=NC(C)(CC(C)(C)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol](/img/structure/B13940815.png)




![2-amino-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13940847.png)

![6-oxo-1,7-Diazaspiro[4.5]decane-7-acetic acid methyl ester](/img/structure/B13940857.png)
![[4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13940860.png)



